molecular formula C11H13ClO3 B033902 Methyl 4-(p-chlorophenoxy)butyrate CAS No. 209052-80-2

Methyl 4-(p-chlorophenoxy)butyrate

Cat. No.: B033902
CAS No.: 209052-80-2
M. Wt: 228.67 g/mol
InChI Key: NKQYQRFVXNXTBS-UHFFFAOYSA-N
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Description

Methyl 4-(p-chlorophenoxy)butyrate (CAS: 209052-80-2) is an organic ester with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . Its structure consists of a butyrate backbone esterified with a methyl group and a para-chlorophenoxy substitution at the 4-position. Key physicochemical properties include:

  • Predicted boiling point: 325.5 ± 22.0 °C
  • Density: 1.173 ± 0.06 g/cm³ .
    This compound is commercially available for research purposes, with suppliers like Matrix Scientific and Fluorochem offering quantities ranging from 5 mg to 25 g .

Properties

IUPAC Name

methyl 4-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYQRFVXNXTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338266
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209052-80-2
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicidal Applications

Methyl 4-(p-chlorophenoxy)butyrate is primarily utilized as an active ingredient in herbicides. Its effectiveness lies in its ability to control a variety of broadleaf weeds and grasses. The compound is often employed in formulations designed for specific crops, such as peas, where it is applied pre-flowering to manage weed populations effectively .

Controlled Release Formulations

Recent studies have explored the potential of this compound in controlled release formulations. These formulations aim to enhance the efficacy and reduce the phytotoxicity associated with conventional herbicide applications.

Formulation Techniques

Controlled release techniques involve encapsulating the herbicide within polymeric materials or using lignin-based carriers. This method allows for a gradual release of the active ingredient, minimizing peak concentrations that can harm non-target plants while maintaining effective weed control .

Formulation Type Active Ingredient Release Mechanism Application Method
Polymeric EncapsulationThis compoundGradual release through degradationFoliar spray, soil application
Lignin-based CarriersThis compoundControlled by environmental conditionsSeed treatment, granular application

Environmental Impact and Safety

The use of this compound has raised concerns regarding its environmental impact and safety for non-target organisms. Studies indicate that when used in controlled release formulations, the compound shows reduced phytotoxic effects on sensitive crops such as soybeans and rice .

Toxicological Assessments

Toxicological data suggest a low risk profile for this compound when applied according to recommended guidelines. The compound has been evaluated for potential carcinogenic effects and reproductive toxicity, with findings indicating a favorable safety margin for agricultural use .

Case Studies

Several case studies highlight the successful application of this compound in agricultural settings:

  • Case Study 1: Pea Crop Management
    In a controlled trial, this compound was applied to pea crops during pre-flowering stages. The results showed a significant reduction in weed biomass without adverse effects on pea yield, demonstrating its effectiveness as a selective herbicide.
  • Case Study 2: Soybean Phytotoxicity Reduction
    A study involving lignin-based controlled release formulations of this compound indicated that this approach reduced phytotoxicity risks while maintaining weed control efficacy. This was particularly beneficial for sensitive crops like soybeans .

Mechanism of Action

The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl 4-(p-Nitrophenoxy)butyrate (CAS: 28341-53-9)

  • Molecular formula: C₁₁H₁₃NO₅
  • Molecular weight : 239.22 g/mol .
  • Key differences: The para-nitro (-NO₂) group replaces chlorine (-Cl), introducing stronger electron-withdrawing effects. Density: 1.228 g/cm³ (vs. 1.173 g/cm³ for the chloro analogue). Boiling point: 377.1 °C (vs. 325.5 °C), likely due to increased polarity and molecular weight .
  • Biological relevance : Nitro groups often enhance reactivity and metabolic stability, making this compound a candidate for prodrug design or agrochemical applications.

4-Benzoylbutyrate

  • Structure : Butyrate with a benzoyl (C₆H₅CO-) substitution at the 4-position.

Clevidipine Butyrate (CAS: 167221-71-8)

  • Structure : A dihydropyridine calcium channel blocker with a butyrate ester side chain.
  • Key differences: Therapeutic use: Approved for hypertension management due to rapid hydrolysis in blood, yielding short-acting effects . Complexity: The dihydropyridine core enables calcium channel antagonism, whereas Methyl 4-(p-chlorophenoxy)butyrate lacks this pharmacophore .

Ethyl 4-Chlorophenylacetate (CAS: 14062-24-9)

  • Structure : Shorter acetate chain with a para-chlorophenyl group.
  • Key differences :
    • Molecular weight : 184.62 g/mol (vs. 228.67 g/mol for the butyrate analogue).
    • Applications : Used in fragrance and pharmaceutical synthesis, highlighting the role of chain length in volatility and metabolic pathways .

Structural-Activity Relationship (SAR) Analysis

  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring increase stability and resistance to hydrolysis but may reduce HDAC inhibition . Phenoxy vs. benzoyl: Phenoxy substitutions (as in this compound) confer lower HDAC activity compared to benzoyl groups .
  • Chain length :
    • Butyrate esters (4 carbons) exhibit slower hydrolysis than acetate esters (2 carbons), influencing drug duration .

Physicochemical and Commercial Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Activity
This compound C₁₁H₁₃ClO₃ 228.67 325.5 1.173 Research chemical
Methyl 4-(p-nitrophenoxy)butyrate C₁₁H₁₃NO₅ 239.22 377.1 1.228 Agrochemical precursor
4-Benzoylbutyrate C₁₁H₁₂O₃ 192.21 N/A N/A HDAC inhibition in cancer
Clevidipine Butyrate C₂₁H₂₃Cl₂NO₈ 488.32 N/A N/A Antihypertensive drug
Ethyl 4-Chlorophenylacetate C₁₀H₁₁ClO₂ 198.65 N/A N/A Fragrance synthesis

Research and Practical Implications

  • This compound may serve as a herbicide intermediate, given structural similarities to phenoxy herbicides like diclofop-methyl .
  • Its lack of HDAC activity (compared to 4-benzoylbutyrate) suggests niche applications in material science or prodrug development .
  • Commercial availability and moderate lipophilicity make it accessible for structure-optimization studies .

Biological Activity

Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:

MCPB C11H13ClO3\text{MCPB }\text{C}_11\text{H}_{13}\text{ClO}_3

This structure contributes to its unique biological properties, particularly its interactions with cellular targets.

Mechanisms of Biological Activity

The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .
  • Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.
  • Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

1. Impact on Lipid Metabolism

MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .

2. Toxicological Studies

Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .

3. Agricultural Applications

MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of MCPB:

  • Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.
  • Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:

Compound NameChemical StructureBiological Activity
Methyl 4-(p-nitrophenoxy)butyrateC₁₁H₁₃N₃O₃Stronger enzyme inhibition
Methyl 4-(p-aminophenoxy)butyrateC₁₁H₁₃NO₂Antioxidant properties
Methyl 4-(p-methoxyphenoxy)butyrateC₁₁H₁₃O₄Potential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-(p-chlorophenoxy)butyrate, and how are they experimentally validated?

  • Answer : The compound (C₁₁H₁₃ClO₃, MW 228.672) is characterized by its IUPAC Standard InChIKey (NKQYQRFVXNXTBS-UHFFFAOYSA-N) and CAS Registry Number (209052-80-2). Key properties include solubility in organic solvents, melting/boiling points, and spectral data (e.g., IR, NMR, mass spectrometry). Experimental validation involves:

  • Spectral Analysis : Compare computed 3D structures (via NIST Chemistry WebBook ) with experimental NMR/IR spectra.
  • Chromatographic Purity : Use HPLC with standards from pharmacopeial guidelines (e.g., EP impurity profiles ).
    • Methodological Note : Cross-reference NIST data with independent lab analyses to resolve discrepancies.

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

  • Answer : Synthesis typically involves:

  • Step 1 : Coupling 4-chlorophenol with butyric acid derivatives (e.g., methyl 4-bromobutyrate) under basic conditions.
  • Step 2 : Purification via column chromatography or recrystallization.
    • Critical Considerations :
  • Side Reactions : Competing esterification or oxidation (e.g., nitro-derivative formation as in Methyl 4-(p-nitrophenoxy)butyrate ).
  • Yield Optimization : Use coupling agents like DCC/HOBt at controlled temperatures (-50°C) to minimize byproducts .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

  • Answer : Stability studies include:

  • pH-Dependent Hydrolysis : Monitor degradation via UV-Vis or fluorescence spectroscopy across pH 2–10 (method adapted from Pb²⁺-complex studies ).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds .
    • Key Finding : The ester group is prone to hydrolysis under alkaline conditions, necessitating storage at neutral pH and low temperatures.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or physicochemical data across studies?

  • Answer : Contradictions may arise from:

  • Impurity Profiles : Compare impurity thresholds (e.g., EP-certified impurities like Fenofibric Acid ) between batches.
  • Analytical Variability : Validate methods using certified reference materials (e.g., NIST standards ).
    • Case Study : Discrepancies in fluorescence intensity data may stem from pH or solvent effects, requiring standardized protocols (e.g., fixed excitation wavelengths ).

Q. What advanced analytical strategies are recommended for characterizing trace impurities or degradation products?

  • Answer : Utilize:

  • LC-MS/MS : Detect low-abundance impurities (e.g., chlorinated byproducts ).
  • Isotopic Labeling : Track degradation pathways using ¹³C-labeled analogs.
  • Computational Modeling : Predict fragmentation patterns via tools like PubChem’s InChIKey .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Answer : SAR studies involve:

  • Derivatization : Synthesize analogs (e.g., nitro- or hydroxy-substituted esters ) and assess bioactivity.
  • Computational Docking : Map electrostatic potentials (e.g., using InChIKey-derived 3D structures ) to predict binding affinities.
    • Example : Replace the p-chlorophenoxy group with p-methoxyphenoxy (as in triazine derivatives ) to modulate lipophilicity.

Q. What experimental design considerations are critical for reproducibility in pharmacokinetic studies?

  • Answer : Ensure:

  • Standardized Solubility Protocols : Use co-solvents (e.g., DMSO/water mixtures) consistent with prior studies .
  • Metabolite Tracking : Employ radiolabeled compounds (¹⁴C-methyl groups) to trace metabolic pathways .

Data Interpretation and Methodological Guidance

Q. How should researchers address inconsistencies in spectral data between computational and experimental results?

  • Answer :

  • Validate Computational Models : Compare NIST’s 3D SD files with X-ray crystallography or DFT-optimized structures.
  • Calibrate Instruments : Use certified standards (e.g., USP-NF reference materials ).

Q. What strategies mitigate interference from structurally similar compounds in analytical assays?

  • Answer :

  • Chromatographic Separation : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve peaks for analogs like Methyl 4-chlorophenylacetate .
  • Selective Detection : Use fluorescence quenching techniques specific to the chlorophenoxy moiety .

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